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Compound of Interest

Compound Name:

(1R,2S,4R)-2-Hydroxy-

alpha,alpha,4-

trimethylcyclohexanemethanol

Cat. No.: B013438 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Properties and Identification
(1R,2S,4R)-2-Hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol, a specific

stereoisomer of p-Menthane-3,8-diol (PMD), is a monoterpenoid diol with significant interest

due to its biological activities, most notably its efficacy as an insect repellent. This document

provides a comprehensive overview of its fundamental properties, experimental protocols, and

known biological interactions.

Synonyms: Neomenthoglycol, (1R)-(+)-cis-p-Menthane-3,8-diol, cis-p-Menthane-3,8-diol

Chemical Structure:

Caption: 2D Structure of (1R,2S,4R)-2-Hydroxy-alpha,alpha,4-
trimethylcyclohexanemethanol

Table 1: Basic Properties
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Property Value Source

IUPAC Name

(1S,2R,5R)-2-(2-

hydroxypropan-2-yl)-5-

methylcyclohexan-1-ol

[1]

CAS Number 92471-23-3 [1]

Molecular Formula C₁₀H₂₀O₂ [1]

Molecular Weight 172.27 g/mol [2]

Melting Point
92 °C (for cis-p-Menthane-3,8-

diol)

Boiling Point 267.6 °C (estimated) [3]

Water Solubility
670.7 mg/L at 25 °C

(estimated)
[3]

XLogP3 2.2 [1]

Spectroscopic Data
While specific spectra for the pure (1R,2S,4R) isomer are not readily available in public

databases, data for mixtures of p-menthane-3,8-diol isomers have been published. The

following table summarizes the expected spectroscopic characteristics based on available

information.

Table 2: Spectroscopic Data Summary
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Technique
Key Features and
Expected Chemical Shifts
(δ)

Source

¹H NMR

Complex multiplets for

cyclohexyl protons (δ 0.8-2.0

ppm), singlets for the two

methyl groups on the isopropyl

side chain (around δ 1.1-1.3

ppm), a doublet for the methyl

group on the cyclohexane ring

(around δ 0.9 ppm), and a

signal for the proton on the

carbon bearing the secondary

alcohol (around δ 3.4-4.4

ppm).

[4]

¹³C NMR

Signals for the ten carbon

atoms, including those of the

methyl groups (δ 20-30 ppm),

the cyclohexane ring carbons

(δ 20-50 ppm), the carbon

bearing the secondary alcohol

(around δ 67 ppm), and the

quaternary carbon of the

isopropyl group (around δ 73

ppm).

[4]

Mass Spectrometry (MS)

Expected molecular ion peak

(M⁺) at m/z 172. Key

fragmentation peaks would

likely correspond to the loss of

water (m/z 154) and the loss of

the hydroxyisopropyl group.

[4]

Infrared (IR) Spectroscopy A broad absorption band in the

region of 3200-3600 cm⁻¹

corresponding to the O-H

stretching of the alcohol

[5]
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groups. C-H stretching

vibrations in the 2850-3000

cm⁻¹ region. C-O stretching

vibrations around 1000-1200

cm⁻¹.

Experimental Protocols
Synthesis
The synthesis of (1R,2S,4R)-2-Hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol is
typically achieved through the acid-catalyzed cyclization of (+)-citronellal, which is a major

component of essential oils from plants like Corymbia citriodora (lemon eucalyptus). This

reaction generally yields a mixture of p-menthane-3,8-diol stereoisomers.

Experimental Workflow: Synthesis and Purification

Synthesis
Purification

(+)-Citronellal
Acid-catalyzed

cyclization
(e.g., H₂SO₄ or citric acid)

Mixture of
p-Menthane-3,8-diol

stereoisomers

Chromatographic Separation
(e.g., HPLC, Chiral GC) (1R,2S,4R)-Isomer

Click to download full resolution via product page

Caption: General workflow for the synthesis and purification of the target compound.

Detailed Methodology for Synthesis (General):

A common method involves the treatment of (+)-citronellal with dilute sulfuric acid.[6]

Reaction Setup: (+)-Citronellal is mixed with an aqueous solution of sulfuric acid (e.g.,

0.25%).
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Temperature and Time: The reaction mixture is heated (e.g., at 50°C) and stirred for several

hours (e.g., 11 hours) to achieve high conversion.

Work-up: After the reaction is complete, the organic layer containing the mixture of p-

menthane-3,8-diol isomers is separated from the aqueous layer.

Purification: The crude product is then purified, often through crystallization or

chromatographic methods, to isolate the different stereoisomers.

Purification and Analysis
The separation of the (1R,2S,4R) isomer from the other stereoisomers is a critical step and is

typically achieved using chromatographic techniques.

High-Performance Liquid Chromatography (HPLC): Normal-phase HPLC using a chiral

stationary phase (e.g., Chiralcel OD-H) can be employed to separate the different

stereoisomers.[7]

Chiral Gas Chromatography (GC): Chiral GC columns can also be used for the analytical

separation and quantification of the stereoisomers.[5]

Biological Activity and Mechanism of Action
The primary and most well-documented biological activity of (1R,2S,4R)-2-Hydroxy-
alpha,alpha,4-trimethylcyclohexanemethanol is its insect repellent property.

Table 3: Biological Activity Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/29397985/
https://bioone.org/journalArticle/Download?urlid=10.1603%2F0022-2585-39.5.736
https://www.benchchem.com/product/b013438?utm_src=pdf-body
https://www.benchchem.com/product/b013438?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b013438?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Activity Target Organism Key Findings Source

Insect Repellent
Aedes albopictus

(Asian tiger mosquito)

The (1R)-(+)-cis-PMD

isomer exhibits the

highest repellency

index compared to

other stereoisomers.

Insect Repellent
Anopheles gambiae

(Malaria mosquito)

All four tested

stereoisomers showed

equal repellent

activity.

[5][8]

Mechanism of Action as an Insect Repellent:

The precise mechanism of action is not fully elucidated but is believed to involve interactions

with the olfactory system of insects.

(1R,2S,4R)-PMD

Insect Odorant Receptor
(e.g., on antennae)

Binds to

Neuronal Signaling Cascade

Activates/Modulates

Repellent Behavior
(Avoidance)

Leads to
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Caption: Proposed mechanism of action for insect repellency.

It is hypothesized that p-menthane-3,8-diol interferes with the insect's ability to detect host

cues, such as carbon dioxide and skin odors, by binding to and modulating the activity of their

odorant receptors.[9] This disruption of sensory input leads to a repellent effect, causing the

insect to avoid the treated surface. The stereospecificity of this interaction, as suggested by

some studies, indicates that the three-dimensional shape of the molecule is crucial for its

binding to the receptor and subsequent biological effect.

Other Potential Applications
While primarily known as an insect repellent, the presence of hydroxyl groups in the molecule

suggests potential for other biological activities. For instance, some terpenoids exhibit

antimicrobial and anti-inflammatory properties. However, specific studies on (1R,2S,4R)-2-
Hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol for these applications are currently

limited.

Conclusion
(1R,2S,4R)-2-Hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol is a naturally derived

monoterpenoid with significant potential, particularly as a highly effective and stereospecific

insect repellent. Further research into its stereoselective synthesis and purification, as well as a

deeper investigation into its mechanism of action and other potential biological activities, will be

valuable for the development of new and improved products in the fields of public health and

beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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